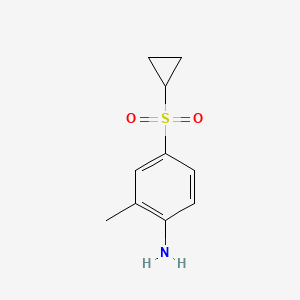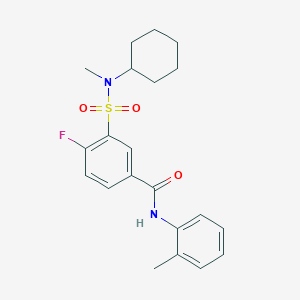
3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a cyclohexyl-methylsulfamoyl group, a fluorine atom, and an o-tolyl group, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the cyclohexyl-methylsulfamoyl group through sulfonation reactions. The fluorine atom is introduced via electrophilic fluorination, and the o-tolyl group is added through Friedel-Crafts alkylation. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Key considerations include the selection of cost-effective reagents, optimization of reaction conditions, and implementation of purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of specialty chemicals, materials, and coatings with specific properties.
Mécanisme D'action
The mechanism of action of 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(p-tolyl)benzamide
- 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-chloro-N-(o-tolyl)benzamide
- 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(m-tolyl)benzamide
Uniqueness
Compared to similar compounds, 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide stands out due to its specific substitution pattern, which influences its chemical reactivity, biological activity, and potential applications. The presence of the fluorine atom and the o-tolyl group imparts unique properties that can be leveraged in various research and industrial contexts.
Propriétés
Formule moléculaire |
C21H25FN2O3S |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
3-[cyclohexyl(methyl)sulfamoyl]-4-fluoro-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C21H25FN2O3S/c1-15-8-6-7-11-19(15)23-21(25)16-12-13-18(22)20(14-16)28(26,27)24(2)17-9-4-3-5-10-17/h6-8,11-14,17H,3-5,9-10H2,1-2H3,(H,23,25) |
Clé InChI |
KBPKMUZCVFMKNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N(C)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


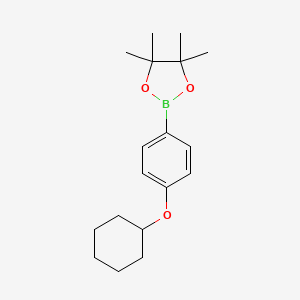
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507543.png)
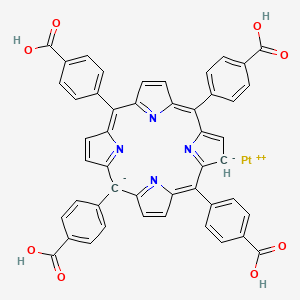

![12-Phenyl-12h-benzo[b]phenothiazine](/img/structure/B12507563.png)
![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12507567.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione](/img/structure/B12507569.png)
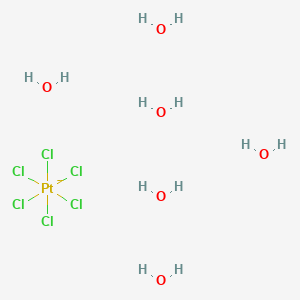

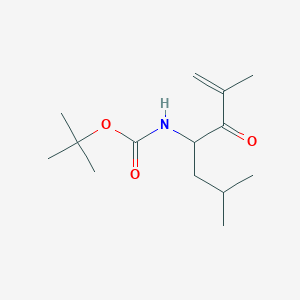


![2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12507600.png)
